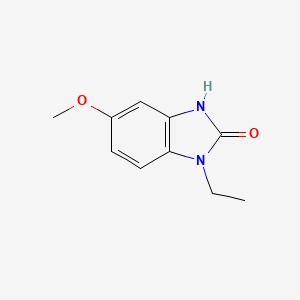
4-(trifluoromethyl)-1H-indazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trifluoromethyl groups (-CF3) are often used in medicinal chemistry due to their ability to enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of organic compounds . Indazoles are a type of heterocyclic compound that have been used in various pharmaceuticals due to their wide range of biological activities.
Synthesis Analysis
The synthesis of trifluoromethylated compounds can be achieved through various methods, including transition metal-mediated construction of C–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .Chemical Reactions Analysis
Trifluoromethyl groups are known for their reactivity. They can participate in various chemical reactions, often enhancing the reactivity of the compounds they are part of .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound with a trifluoromethyl group and an indazole structure would depend on its specific chemical structure. Trifluoromethyl groups can increase the lipophilicity and metabolic stability of a compound .科学的研究の応用
Pharmaceutical Drug Development
The trifluoromethyl group in compounds like 4-(trifluoromethyl)-1H-indazol-3-amine is known to enhance the pharmacological properties of drugs . This compound could be utilized in the development of new medications, particularly for diseases where modulation of protein interactions is key. Its structure allows for potential use in creating small molecule inhibitors that can interfere with protein-protein interactions within cellular processes.
Antifungal Agents
Compounds with a trifluoromethyl group have shown significant antifungal activity . 4-(trifluoromethyl)-1H-indazol-3-amine could serve as a scaffold for developing new antifungal agents, potentially offering a new line of defense against fungal pathogens that are resistant to current treatments.
Enzyme Inhibition
The trifluoromethyl group is a common feature in enzyme inhibitors . As such, 4-(trifluoromethyl)-1H-indazol-3-amine could be researched for its potential to inhibit specific enzymes that are therapeutic targets, such as those involved in cancer or neurodegenerative diseases.
Agricultural Chemicals
In agrochemistry, the trifluoromethyl group is often incorporated into compounds to improve their activity and stability . 4-(trifluoromethyl)-1H-indazol-3-amine could be explored for its use in developing new pesticides or herbicides with enhanced efficacy and reduced environmental impact.
Catalysis
Organofluorine compounds are known to act as catalysts in various chemical reactions . The 4-(trifluoromethyl)-1H-indazol-3-amine could be investigated for its catalytic properties, potentially leading to more efficient and selective chemical processes.
Diagnostic Imaging
Fluorinated compounds are often used in diagnostic imaging . The incorporation of 4-(trifluoromethyl)-1H-indazol-3-amine into imaging agents could improve their binding affinity and specificity, enhancing the quality of imaging for medical diagnostics.
Therapeutic Research
The trifluoromethyl group-containing compounds have been granted “Fast Track” designation by the FDA for certain therapies . Research into 4-(trifluoromethyl)-1H-indazol-3-amine could focus on its therapeutic applications, particularly in the treatment of advanced cancers or other serious conditions.
作用機序
Target of Action
It’s worth noting that trifluoromethyl group-containing compounds have been found to exhibit numerous pharmacological activities . For instance, fluoxetine, a compound with a similar trifluoromethyl group, is known to block the reuptake transporter protein, which is located in the presynaptic terminal .
Mode of Action
For example, fluoxetine blocks the reuse of serotonin by blocking the reuptake transporter protein . Another compound, TFM, is hypothesized to impair mitochondrial oxidative phosphorylation or interfere with gill ion uptake .
Biochemical Pathways
It’s known that trifluoromethyl-containing compounds can significantly affect pharmaceutical growth . For instance, fluoxetine, which contains a trifluoromethyl group, is known to affect the serotonin pathway .
Pharmacokinetics
It’s known that trifluoromethyl-containing compounds like flutamide are absorbed in the small intestine and undergo extensive first-pass metabolism . The major metabolites of flutamide are 2-hydroxyflutamide and the hydrolysis product 3-trifluoromethyl-4-nitroaniline .
Result of Action
For instance, fluoxetine, which contains a trifluoromethyl group, is known to block the reuse of serotonin, affecting mood regulation .
Action Environment
For instance, the photodegradation of trifluralin, a trifluoromethyl-containing compound, has been studied, showing that environmental factors can influence its degradation .
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(trifluoromethyl)-1H-indazol-3-amine involves the reaction of 4-bromo-1H-indazole with trifluoromethylamine followed by reduction of the resulting intermediate.", "Starting Materials": [ "4-bromo-1H-indazole", "trifluoromethylamine", "reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Step 1: 4-bromo-1H-indazole is reacted with trifluoromethylamine in the presence of a suitable solvent and base (e.g. potassium carbonate) to yield 4-(trifluoromethyl)-1H-indazole.", "Step 2: The resulting intermediate is then reduced using a suitable reducing agent (e.g. sodium borohydride) in the presence of a suitable solvent (e.g. ethanol) to yield 4-(trifluoromethyl)-1H-indazol-3-amine." ] } | |
CAS番号 |
60330-34-9 |
製品名 |
4-(trifluoromethyl)-1H-indazol-3-amine |
分子式 |
C8H6F3N3 |
分子量 |
201.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



